molecular formula C14H14IN3O B213520 N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B213520
M. Wt: 367.18 g/mol
InChI Key: NDMURDCGBAXLFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide, also known as compound A, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2006 by a team of researchers at Merck & Co., Inc. Compound A is a potent and selective inhibitor of a specific type of enzyme called cGAS, which is involved in the immune response to viral infections and other diseases.

Mechanism of Action

Compound A works by selectively inhibiting the activity of cGAS, which is an enzyme that plays a key role in the immune response to viral infections and other diseases. By inhibiting cGAS, N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A can reduce the production of interferons and other cytokines, which can lead to a suppression of the immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A have been extensively studied in vitro and in vivo. In vitro studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A can inhibit the production of interferons and other cytokines in response to viral infections and other stimuli. In vivo studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A can reduce the severity of autoimmune disorders and infectious diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A in lab experiments is its selectivity for cGAS, which allows for a more precise manipulation of the immune response. However, one of the limitations of using N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A is its potential toxicity and side effects, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A, including:
1. Further studies of its potential therapeutic applications in cancer, autoimmune disorders, and infectious diseases.
2. Development of more selective and potent inhibitors of cGAS.
3. Investigation of the potential side effects and toxicity of N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A in different experimental settings.
4. Exploration of the role of cGAS in other disease states and physiological processes.
5. Development of new drug delivery methods for N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A to improve its efficacy and reduce its potential side effects.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A involves several steps, including the reaction of 2-bromo-3-methyl-1H-indene with 2-methylpyrazole, followed by the introduction of an iodine atom and a carboxamide group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

Compound A has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, autoimmune disorders, and infectious diseases. The selective inhibition of cGAS by N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A can lead to the suppression of the immune response, which can be beneficial in certain disease states.

properties

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

Molecular Formula

C14H14IN3O

Molecular Weight

367.18 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H14IN3O/c1-18-8-12(15)13(17-18)14(19)16-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4H2,1H3,(H,16,19)

InChI Key

NDMURDCGBAXLFP-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NC2=CC3=C(CCC3)C=C2)I

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC3=C(CCC3)C=C2)I

Origin of Product

United States

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